

Trimethylborane: A Technical Guide to Molecular Geometry and Bonding

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Compound of Interest		
Compound Name:	Trimethylborane	
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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylborane, B(CH₃)₃, is a fundamental organoboron compound with significant utility in organic synthesis and materials science. Its trigonal planar geometry and electron-deficient nature give rise to unique bonding characteristics and reactivity. This technical guide provides a comprehensive examination of the molecular geometry and bonding of **trimethylborane**, presenting quantitative structural data, detailed experimental methodologies for its characterization, and a logical visualization of its bonding principles.

Molecular Geometry

The geometry of **trimethylborane** is characterized by a central boron atom bonded to three methyl groups. Gas-phase electron diffraction studies have confirmed that the BC₃ skeleton is planar, with the boron atom at the center of an equilateral triangle formed by the three carbon atoms[1]. This arrangement is a direct result of the electronic configuration of the boron atom.

The central boron atom undergoes sp^2 hybridization, forming three sigma (σ) bonds with the carbon atoms of the methyl groups. This hybridization leads to a trigonal planar arrangement of these bonds, with ideal C-B-C bond angles of 120° . The methyl groups are oriented with one C-H bond in the BC₃ plane pointing away from the boron, and they are able to rotate freely.

Quantitative Structural Parameters



The precise geometric parameters of **trimethylborane** have been determined with high accuracy through experimental techniques and computational methods. The data presented below allows for a clear comparison between values obtained from gas-phase electron diffraction (GED) and Density Functional Theory (DFT) calculations.

Parameter	Gas-Phase Electron Diffraction	Computational (DFT)
B-C Bond Length (Å)	1.578 ± 0.001[2]	1.571
C-H Bond Length (Å)	1.114 ± 0.015 (average)[2]	1.092
C-B-C Bond Angle (°)	120.0 ± 2.0[2]	120.0
B-C-H Bond Angle (°)	112.5 ± 1.0 (average)[2]	111.4
Table 1: Comparison of experimental and computed		

geometric parameters for trimethylborane.

Bonding Principles

The bonding in **trimethylborane** is a classic example of electron deficiency, which profoundly influences its structure and reactivity.

Hybridization and Lewis Acidity

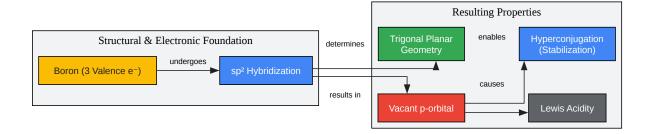
As a Group 13 element, boron has three valence electrons. In **trimethylborane**, the boron atom uses these electrons to form three sp² hybrid orbitals, which create σ -bonds with the carbon atoms. This leaves one unhybridized 2p orbital on the boron atom that is perpendicular to the molecular plane and is empty of electrons. This vacant p-orbital makes trimethylborane a potent Lewis acid, capable of accepting a pair of electrons from a Lewis base.

Hyperconjugation

The electron deficiency of the boron center is partially mitigated by a stabilizing interaction known as hyperconjugation. This involves the donation of electron density from the filled C-H σ -



bonds of the methyl groups into the vacant 2p orbital of the boron atom. This delocalization of electrons strengthens and shortens the B-C bond and imparts some double-bond character.



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Figure 1: Logical workflow of bonding in **trimethylborane**.

Experimental Protocols

The determination of the molecular structure of gaseous molecules like **trimethylborane** relies on highly specialized experimental techniques.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful method for determining the precise bond lengths, angles, and overall geometry of molecules in the vapor state, free from intermolecular forces.

Methodology:

- Sample Introduction: A gaseous sample of **trimethylborane** is effused through a fine nozzle into a high-vacuum chamber (typically 10^{-7} mbar)[3].
- Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the gas stream, perpendicular to its flow[3].
- Scattering: The electrons are scattered by the electrostatic potential of the atoms in the trimethylborane molecules. The scattering creates a diffraction pattern of concentric rings,



which is dependent on the internuclear distances within the molecules.

- Detection: The diffraction pattern is recorded on a detector, such as a photographic plate or a modern CCD/CMOS detector, placed at a known distance from the interaction point[3].
- Data Analysis:
 - The radially symmetric diffraction pattern is converted into a one-dimensional intensity profile as a function of the scattering angle.
 - The intensity data is used to generate a molecular scattering curve.
 - A theoretical model of the molecule's geometry is constructed, and a corresponding theoretical scattering curve is calculated.
 - The theoretical model is refined using a least-squares fitting process to achieve the best possible match between the theoretical and experimental scattering curves. This refinement yields the equilibrium internuclear distances (bond lengths) and bond angles.

Microwave Spectroscopy

Microwave spectroscopy provides information about the rotational energy levels of a molecule. From these, the moments of inertia can be calculated, which are directly related to the molecule's bond lengths and angles.

Methodology:

- Sample Introduction: A low-pressure gaseous sample of trimethylborane is introduced into a sample cell or waveguide.
- Microwave Radiation: The sample is irradiated with monochromatic microwave radiation, typically in the GHz frequency range. The frequency of the radiation is swept over a range.
- Absorption: When the frequency of the microwaves matches the energy difference between two rotational energy levels of the molecule, the radiation is absorbed. This requires the molecule to have a permanent dipole moment. Although **trimethylborane** is a non-polar symmetric top, isotopic substitution (e.g., ¹⁰B/¹¹B, ¹²C/¹³C, H/D) can induce a small dipole moment or sufficiently alter the moments of inertia to allow for structural determination.



- Detection: A detector measures the intensity of the microwave radiation that has passed through the sample. A plot of absorption versus frequency constitutes the microwave spectrum.
- Spectral Analysis:
 - The frequencies of the absorption lines are measured with very high precision.
 - These frequencies are used to determine the rotational constants (A, B, C) of the molecule.
 - The rotational constants are related to the principal moments of inertia (Ia, Ie, Ie) of the molecule.
 - By measuring the rotational spectra of several different isotopic species (isotopologues), a set of simultaneous equations is generated. Solving these equations allows for the precise calculation of the coordinates of each atom and thus the determination of the molecule's complete geometric structure[4][5].

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References

- 1. researchgate.net [researchgate.net]
- 2. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 3. Gas electron diffraction Wikipedia [en.wikipedia.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. McGuire Research Group [mcguirelab.mit.edu]
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